molecular formula C12H20O4 B1490626 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers CAS No. 1558282-14-6

4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers

Cat. No.: B1490626
CAS No.: 1558282-14-6
M. Wt: 228.28 g/mol
InChI Key: QAIAJVHMFMDING-UHFFFAOYSA-N
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Description

4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers: is an organic compound that features a cyclohexane ring substituted with a tetrahydropyran-4-yloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers typically involves the reaction of cyclohexanecarboxylic acid with tetrahydropyran-4-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where the tetrahydropyran-4-yloxy group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanecarboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the development of new bioactive molecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development due to its unique structural features.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Aminotetrahydropyran: A related compound with an amino group instead of a carboxylic acid group.

    Tetrahydro-2H-pyran-4-ylmethanol: A compound with a hydroxyl group instead of a carboxylic acid group.

    Cyclohexanecarboxylic acid: The parent compound without the tetrahydropyran-4-yloxy substitution.

Uniqueness: Trans-4-(Tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid is unique due to the presence of both the tetrahydropyran-4-yloxy group and the carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIAJVHMFMDING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Reactant of Route 2
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Reactant of Route 3
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Reactant of Route 4
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Reactant of Route 5
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Reactant of Route 6
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers

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